molecular formula Co(C2H3O2)3<br>C6H9CoO6 B8758493 Cobaltic acetate CAS No. 917-69-1

Cobaltic acetate

Cat. No.: B8758493
CAS No.: 917-69-1
M. Wt: 236.06 g/mol
InChI Key: ZUKDFIXDKRLHRB-UHFFFAOYSA-K
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Description

Cobalt(III) acetate is a chemical compound of cobalt. Cobalt is a metallic element with the atomic number 27. It is found naturally in rocks, soil, water, plants, and animals. In small amounts cobalt is an essential element for life, as it is part of vitamin B12. However, excess exposure is known to exhibit toxic effects. (L29, L30)

Scientific Research Applications

Catalytic Applications

Cobaltic acetate is widely recognized for its catalytic properties, particularly in oxidation reactions.

1.1 Oxidation of Alkylbenzenes

  • A study focused on the oxidation of alkyl aromatic hydrocarbons using this compound demonstrated an electron-transfer mechanism that facilitates the oxidation process. The research highlighted the effectiveness of this compound as a catalyst in transforming these hydrocarbons into more reactive products .

1.2 Regioselective Synthesis

  • This compound has been utilized in the regioselective oxidation of alkylcyclohexenes in acetic acid. This reaction showed that 1-alkylcyclohexenes could be oxidized to yield specific products with high selectivity, showcasing the compound's utility in synthetic organic chemistry .

Biological Applications

This compound has garnered attention for its potential biological applications, particularly in cancer research.

2.1 Cytotoxicity Studies

  • Research involving this compound complexes indicated their cytotoxic effects on various cancer cell lines, including HCT116 and HL-60. The study involved synthesizing several cobalt(II) and cobalt(III) complexes and assessing their cytotoxicity, which revealed promising results for potential therapeutic applications .

Material Science

This compound is also significant in material science, particularly in the synthesis of cobalt oxide nanoparticles.

3.1 Nanoparticle Synthesis

  • The thermal decomposition of this compound has been studied to produce cobalt oxide nanoparticles with specific morphologies and sizes. This process involves heating this compound under controlled conditions, leading to the formation of cobalt oxides that have applications in catalysis and energy storage .

Environmental Applications

This compound's ability to catalyze oxidation reactions extends to environmental applications, particularly in pollutant degradation.

4.1 Degradation of Organic Pollutants

  • Studies have indicated that this compound can effectively catalyze the degradation of organic pollutants in wastewater treatment processes. Its role as a catalyst enhances the breakdown of harmful substances, contributing to environmental remediation efforts.

Data Table: Summary of Applications

Application AreaSpecific UseReference
Catalytic ChemistryOxidation of alkylbenzenes
Catalytic ChemistryRegioselective synthesis of alkylcyclohexenes
Biological ResearchCytotoxicity against cancer cell lines
Material ScienceSynthesis of cobalt oxide nanoparticles
Environmental ScienceDegradation of organic pollutants

Case Study 1: Cobalt(III) Acetate in Cancer Research

A series of experiments were conducted to evaluate the cytotoxic effects of cobalt(II) and cobalt(III) complexes derived from this compound on various cancer cell lines. The results indicated significant cytotoxicity, suggesting potential for further development as anticancer agents .

Case Study 2: Thermal Decomposition for Nanoparticle Production

Research on the thermal decomposition of this compound revealed a controlled method for producing cobalt oxide nanoparticles. This method allowed for the manipulation of particle size and morphology, which are crucial for applications in catalysis and energy storage systems .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing cobaltic acetate (Co(CH₃CO₂)₃) in laboratory settings?

  • Methodological Answer : this compound is typically synthesized via oxidation of cobalt(II) acetate in acetic acid using strong oxidants like ozone or hydrogen peroxide under controlled pH. Critical parameters include temperature (60–80°C) and stoichiometric ratios to avoid overoxidation to Co(IV) species. Characterization via UV-Vis spectroscopy (absorption at 510–530 nm) and X-ray diffraction confirms the trivalent cobalt center and acetate ligand coordination .
  • Example Protocol :

StepConditionsKey Observations
1. Dissolve Co(OAc)₂·4H₂O in glacial acetic acid70°C, N₂ atmosphereFormation of deep-blue solution
2. Add H₂O₂ dropwiseMolar ratio 1:3 (Co:H₂O₂)Immediate color shift to green
3. Crystallize productCool to 4°C, filter under vacuumYield: 75–85%

Q. How does this compound participate in catalytic oxidation mechanisms, particularly in hydrocarbon substrates?

  • Mechanistic Insight : this compound acts as a one-electron oxidant in radical-chain autoxidation processes. For example, in toluene oxidation, it abstracts hydrogen atoms to generate benzyl radicals, which react with O₂ to form peroxyl radicals. These propagate the chain reaction, ultimately yielding benzaldehyde and benzoic acid. Kinetic studies show rate dependence on [Co(III)] and substrate concentration, with activation energy ~50 kJ/mol .
  • Key Data :

SubstrateMajor ProductsSelectivity (%)
CyclohexaneCyclohexyl acetate86
TolueneBenzaldehyde62
EthylbenzeneAcetophenone78
Source: Morimoto & Ogata (1967)

Properties

CAS No.

917-69-1

Molecular Formula

Co(C2H3O2)3
C6H9CoO6

Molecular Weight

236.06 g/mol

IUPAC Name

cobalt(3+);triacetate

InChI

InChI=1S/3C2H4O2.Co/c3*1-2(3)4;/h3*1H3,(H,3,4);/q;;;+3/p-3

InChI Key

ZUKDFIXDKRLHRB-UHFFFAOYSA-K

SMILES

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Co+3]

Canonical SMILES

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Co+3]

Origin of Product

United States

Synthesis routes and methods

Procedure details

Cobalt Micelle: Weighed 10 grams of cobaltic oxide (Co2O3), and added to 500 ml of distilled water. Added 11.5 ml of glacial acetic acid to yield a cobalt (III) acetate in solution. Added 100 grams of chrysotile (Union Carbide, high purity, grade 7) and diluted to 3.5 liters with distilled water. Heated the suspension to 100° C. and added 180 ml of 1 N sodium hydroxide to precipitate a cobalt micelle oxide onto the asbestos surface. Continued to heat and stir for 30 minutes. Removed from heat and allowed to cool. Collected the product by vacuum filtration on a Whatman #1 filter. A blue product was obtained. The product was air dried for 16 hours. The filter cake was dried at 330° F. for 90 minutes. The dry cake was fiberized by use of a blender at high speed for 1 minute. The sample was completely dissolved for elemental analysis by treatment with 20% by weight sodium peroxide at 850° C. Elemental analysis of the product is shown in Table I. Table II shows that the treatment increased the HF insoluble matter to 32% compared to 8.6% for an untreated chrysotile sample.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
[Compound]
Name
cobaltic oxide
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
11.5 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
Cobaltic acetate
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
Cobaltic acetate
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
Cobaltic acetate
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
Cobaltic acetate
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
Cobaltic acetate
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
Cobaltic acetate

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